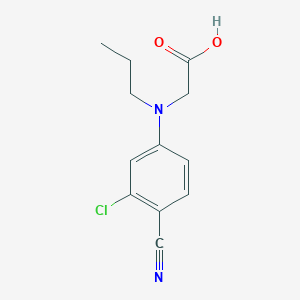![molecular formula C13H17ClN2O2 B7560539 2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone](/img/structure/B7560539.png)
2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone, also known as CPE, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including its use as a tool for studying the central nervous system and as a potential treatment for certain neurological disorders. In
Aplicaciones Científicas De Investigación
2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone has been used in various scientific research applications, particularly in the study of the central nervous system. It has been found to have potential as a tool for investigating the role of dopamine and serotonin neurotransmitters in the brain. Additionally, this compound has been studied for its potential use in the treatment of certain neurological disorders, such as Parkinson's disease and schizophrenia.
Mecanismo De Acción
2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone acts as a selective dopamine and serotonin reuptake inhibitor, meaning that it blocks the reuptake of these neurotransmitters in the brain. This leads to an increase in the concentration of dopamine and serotonin in the synaptic cleft, which can have various effects on brain function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but it has been found to have various effects on brain function. It has been shown to increase dopamine and serotonin levels in the brain, which can lead to changes in behavior and mood. Additionally, this compound has been found to have potential neuroprotective effects, which could make it useful in the treatment of certain neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone in lab experiments is its selectivity for dopamine and serotonin reuptake inhibition. This makes it a useful tool for investigating the role of these neurotransmitters in the brain. Additionally, this compound has been found to be relatively safe and well-tolerated in animal studies. However, one limitation of using this compound in lab experiments is its potential for off-target effects, which could complicate the interpretation of results.
Direcciones Futuras
There are several potential future directions for research on 2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone. One area of interest is its potential use in the treatment of neurological disorders, particularly those involving dopamine and serotonin dysfunction. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for off-target effects. Finally, the development of more selective and potent this compound analogs could lead to new applications and insights into the central nervous system.
Métodos De Síntesis
The synthesis of 2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone involves the reaction of 2-chlorobenzaldehyde with 1-(2-hydroxyethyl)piperazine in the presence of a base such as potassium carbonate. The resulting product is then treated with methanol and hydrochloric acid to yield this compound. This synthesis method has been used successfully in several studies and has been found to produce high yields of pure this compound.
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methoxy]-1-piperazin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-12-4-2-1-3-11(12)9-18-10-13(17)16-7-5-15-6-8-16/h1-4,15H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAPWKTXUBKQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)COCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-Cyanobutan-2-ylamino)methyl]benzamide](/img/structure/B7560460.png)

![2-[1-(Thiophen-3-ylmethyl)-2,3-dihydroindol-3-yl]ethanamine](/img/structure/B7560471.png)
![N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N'-(4-bromophenyl)urea](/img/structure/B7560477.png)
![1-[1-[(2,4-dimethylphenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7560483.png)




![2,5-Pyrrolidinedione, 1-[2-(1-pyrrolydinylcarbonyl)ethyl]-](/img/structure/B7560525.png)
![(3-Aminocyclohexyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7560528.png)
![Methyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate](/img/structure/B7560544.png)
![1-(4-fluorophenyl)-2-methyl-N-[3-(2-methylpiperidin-1-yl)propyl]-5-phenylpyrrole-3-carboxamide](/img/structure/B7560548.png)
